

Atmospheric Degradation of 2-Butanethiol by Hydroxyl Radicals: A Technical Guide

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Compound of Interest

Compound Name: 2-Butanethiol

Cat. No.: B122982

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This technical guide provides a comprehensive overview of the current scientific understanding of the atmospheric degradation of **2-butanethiol** initiated by hydroxyl (OH) radicals. This document summarizes key kinetic data, outlines detailed experimental protocols for studying these reactions, and presents reaction mechanisms and experimental workflows through standardized visualizations. This information is critical for assessing the atmospheric lifetime and environmental impact of organosulfur compounds.

Core Concepts and Reaction Kinetics

The dominant gas-phase loss process for **2-butanethiol** in the troposphere is its reaction with the hydroxyl radical (OH). This reaction is a critical first step in the atmospheric oxidation of this compound, influencing its atmospheric lifetime and the formation of secondary pollutants such as sulfur dioxide (SO₂) and particulate matter.^[1]

The reaction proceeds primarily through the abstraction of the hydrogen atom from the sulfhydryl (-SH) group, a pathway that has been shown to be the main channel for the reaction of OH radicals with **2-butanethiol**.^{[1][2][3]}

Quantitative Kinetic and Product Data

The available experimental data for the reaction of OH radicals with **2-butanethiol** at atmospheric pressure and 298 K is summarized in the tables below.^[1] To date, no

experimental studies on the temperature dependence of this reaction rate constant have been published; therefore, Arrhenius parameters are not available.

Table 1: Rate Coefficient for the Reaction of OH with **2-Butanethiol** at 298 K

Rate Coefficient (k _{OH}) (cm ³ molecule ⁻¹ s ⁻¹)	Reference Compound(s) Used	Source
(2.58 ± 0.21) × 10 ⁻¹¹	2-methyl-propene, E-2-butene	Vera et al. (2019)[1]

Table 2: Product Yields from the Reaction of OH with **2-Butanethiol** at 298 K

Product	Chemical Formula	Molar Yield (%)	Source
Sulfur Dioxide	SO ₂	81 ± 2	Vera et al. (2019)[1]
2-Butanone	CH ₃ C(O)CH ₂ CH ₃	42 ± 1	Vera et al. (2019)[1]

Experimental Protocols

The kinetic and product data presented above were determined using the relative rate method in a smog chamber coupled with in-situ Fourier Transform Infrared (FTIR) spectroscopy.[1] This section provides a detailed methodology based on established protocols for such experiments. [2][3]

Relative Rate Method for Kinetic Studies

Objective: To determine the rate coefficient of the reaction of OH radicals with **2-butanethiol** by comparing its decay rate to that of a reference compound with a well-known OH rate coefficient.

Materials and Equipment:

- Reaction Chamber: A large volume (e.g., 480 L) borosilicate glass or Teflon bag photoreactor.[1][4]
- OH Radical Precursor: Methyl nitrite (CH₃ONO) or hydrogen peroxide (H₂O₂).

- Reference Compound: A hydrocarbon with a well-characterized rate constant for its reaction with OH (e.g., 2-methyl-propene, E-2-butene).[\[1\]](#)[\[4\]](#)
- Test Compound: **2-Butanethiol** (≥98% purity).
- Zero Air or Synthetic Air: As a bath gas.
- UV Irradiation Source: Blacklamps or a solar simulator to photolyze the OH precursor.
- Analytical Instrumentation:
 - Fourier Transform Infrared (FTIR) Spectrometer with a long-path gas cell for in-situ monitoring of reactants and products.
 - Gas Chromatography with Flame Ionization Detection (GC-FID) for monitoring hydrocarbon concentrations.
 - Chemiluminescence analyzers for monitoring NO, NO₂, and O₃.

Procedure:

- Chamber Preparation: The reaction chamber is evacuated and flushed with zero air multiple times to ensure cleanliness.
- Reagent Introduction: Known concentrations of the OH precursor (e.g., CH₃ONO), a reference compound, and **2-butanethiol** are introduced into the chamber. Nitric oxide (NO) is often added to suppress ozone formation and scavenge other radicals.[\[2\]](#)[\[3\]](#) Typical initial concentrations are in the parts-per-million (ppm) range.[\[2\]](#)
- Equilibration: The mixture is allowed to equilibrate in the dark for a period to ensure homogeneity and to obtain initial concentration measurements (t=0).
- Initiation of Reaction: The UV lamps are turned on to initiate the photolysis of the OH precursor, generating OH radicals.
 - For CH₃ONO: $\text{CH}_3\text{ONO} + h\nu \rightarrow \text{CH}_3\text{O}\cdot + \text{NO}\cdot$; $\text{CH}_3\text{O}\cdot + \text{O}_2 \rightarrow \text{HCHO} + \text{HO}_2\cdot$; $\text{HO}_2\cdot + \text{NO} \rightarrow \cdot\text{OH} + \text{NO}_2$

- In-situ Monitoring: The concentrations of **2-butanethiol**, the reference compound, and major products are monitored over time using FTIR spectroscopy. The characteristic absorption bands for the S-H stretch in thiols (around 2550 cm^{-1}) can be monitored for the decay of **2-butanethiol**.^{[5][6]}
- Data Analysis: The relative rate coefficient is determined from the following relationship:

$$\ln([2\text{-Butanethiol}]_0 / [2\text{-Butanethiol}]_t) = (k_{\text{OH}+2\text{-Butanethiol}} / k_{\text{OH}+\text{Reference}}) * \ln([Reference]_0 / [Reference]_t)$$

A plot of $\ln([2\text{-Butanethiol}]_0 / [2\text{-Butanethiol}]_t)$ versus $\ln([Reference]_0 / [Reference]_t)$ should yield a straight line with a slope equal to the ratio of the rate coefficients. Knowing the rate coefficient for the reference compound allows for the calculation of the rate coefficient for **2-butanethiol**.

Product Identification and Quantification

Objective: To identify and quantify the products of the **2-butanethiol** + OH reaction.

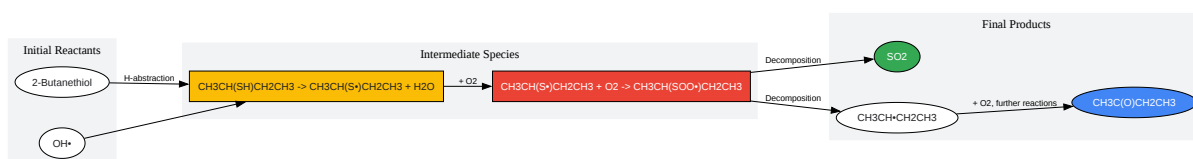
Procedure:

- Experimental Setup: The experiment is conducted in the reaction chamber as described above, but typically with higher initial concentrations of **2-butanethiol** to generate detectable product signals.
- FTIR Analysis: FTIR spectra are recorded throughout the experiment. Product identification is achieved by comparing the product spectra with calibrated reference spectra of known compounds.
- Quantification: The concentration of each product is determined using its characteristic infrared absorption cross-section and the path length of the gas cell, following the Beer-Lambert law.
- Yield Calculation: The product yield (Y_{product}) is calculated as the ratio of the concentration of the product formed to the concentration of **2-butanethiol** reacted:

$$Y_{\text{product}} = \Delta[\text{Product}] / -\Delta[2\text{-Butanethiol}]$$

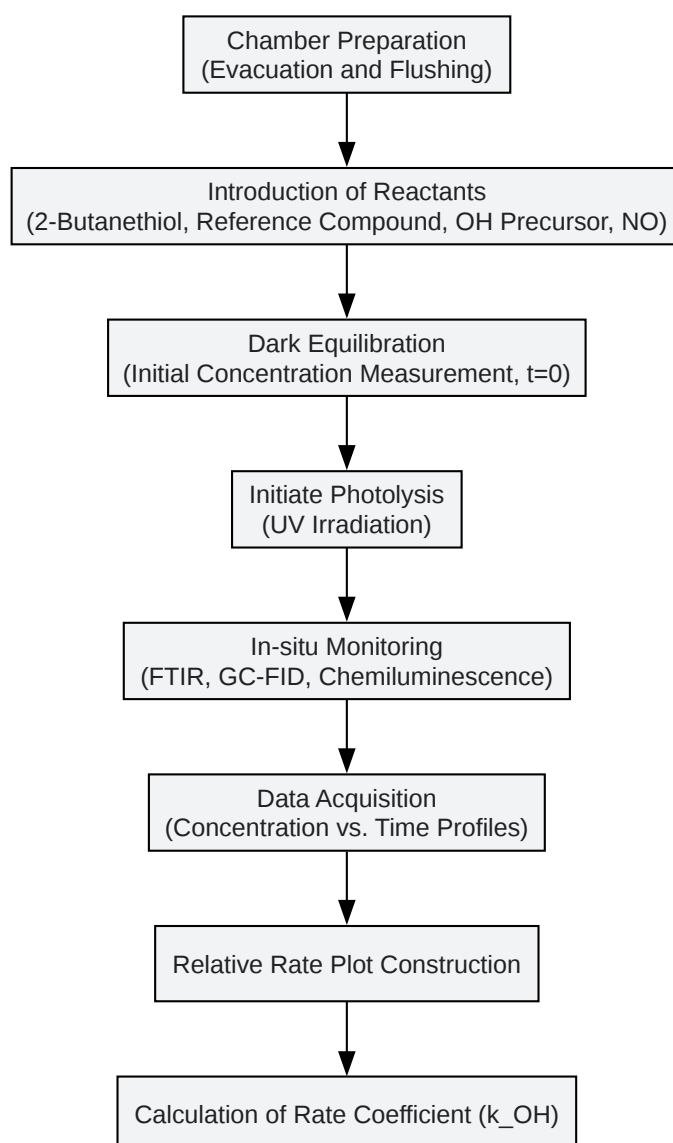
Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key atmospheric degradation pathway of **2-butanethiol** by OH radicals and a typical experimental workflow for kinetic studies.



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Caption: Proposed atmospheric degradation pathway of **2-butanethiol** by OH radicals.



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Caption: Generalized workflow for the relative rate experimental method.

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